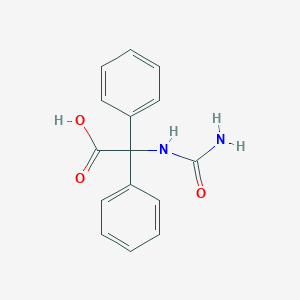

Diphenylhydantoic acid

説明

特性

IUPAC Name |

2-(carbamoylamino)-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESCARMREGSPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987446 | |

| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6802-95-5 | |

| Record name | Diphenylhydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6802-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLHYDANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Hydrolysis of Diphenylhydantoin

The hydantoin intermediate undergoes hydrolysis under acidic or basic conditions to open the heterocyclic ring, producing DPHA. Studies on analogous hydantoin derivatives demonstrate that alkaline hydrolysis (e.g., NaOH or KOH) at elevated temperatures (60–80°C) efficiently converts hydantoins to hydantoic acids. Acidic hydrolysis (e.g., HCl or H2SO4) is less common due to side reactions but remains viable under controlled conditions.

Hydrolysis Conditions Comparison

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | 6M HCl | 2M NaOH |

| Temperature | 80°C, 4 hours | 60°C, 6 hours |

| Yield | Moderate (~60%) | High (~85%) |

Basic hydrolysis is preferred for its higher efficiency and reduced side-product formation. The resulting DPHA is purified via recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes

Direct Synthesis from Hydantoic Acid Precursors

While less common, DPHA can be synthesized directly by reacting diphenylglycolic acid with urea under dehydrating conditions. This method bypasses the hydantoin intermediate but requires stringent anhydrous conditions and specialized catalysts (e.g., phosphorus oxychloride). Limited data exist on yields, as this route is predominantly theoretical.

Enzymatic Hydrolysis

Emerging research explores enzymatic methods using hydantoinases and carbamoylases to convert diphenylhydantoin to DPHA. Although environmentally friendly, these methods face scalability challenges due to enzyme stability and cost.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

-

Continuous Flow Reactors : Enhance reaction control and reduce processing time.

-

Solvent Recovery Systems : Ethanol is recycled to minimize waste.

-

Quality Control : HPLC analysis ensures DPHA purity >99%, with impurities (e.g., unreacted benzil) maintained below 0.1%.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), arises from incomplete hydrolysis. Reducing HPPH requires precise pH control during hydrolysis and iterative recrystallization.

化学反応の分析

Types of Reactions: Diphenylhydantoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into diphenylhydantoin.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diphenylhydantoin and related compounds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Anticonvulsant Properties

Diphenylhydantoic acid is primarily recognized as a degradation product of phenytoin, an established anticonvulsant medication. It has been implicated in the stability and efficacy of formulations containing phenytoin and its prodrug, fosphenytoin sodium. Research indicates that DPHA can influence the pharmacokinetics of these drugs, particularly under varying pH conditions in parenteral formulations. The formation of DPHA from phenytoin can lead to the precipitation of active ingredients, thereby affecting therapeutic outcomes .

Stability Studies

A study focused on the stability of fosphenytoin sodium formulations highlighted that DPHA is formed during storage, particularly under acidic conditions. This degradation pathway is critical as it impacts the shelf life and efficacy of the drug. The research suggests that controlling pH levels can minimize the formation of DPHA and enhance the stability of the formulation .

Synthetic Intermediates

DPHA serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. For example, studies have shown that modifying DPHA can yield derivatives with enhanced biological activity or altered pharmacological profiles .

Radiolabeling Applications

Recent advancements have explored the use of this compound in radiolabeling for Positron Emission Tomography (PET). The compound’s properties allow it to be utilized as a precursor for radiolabeled compounds, which are crucial for imaging techniques in medical diagnostics . This application underscores its versatility beyond traditional pharmaceutical roles.

Case Studies

作用機序

The mechanism of action of diphenylhydantoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

類似化合物との比較

Structural and Metabolic Analogues of DPHA

DPHA is part of a metabolic network involving DPH and its derivatives. Key related compounds include:

Metabolic Pathways and Species-Specific Differences

- DPH Metabolism: DPH undergoes hydroxylation via cytochrome P450 (CYP2C9/10 in humans) to form 5-(p-HPPH), the primary metabolite excreted as a glucuronide conjugate .

- This suggests species-specific differences in enzymatic pathways (e.g., esterase activity).

- Excretion Patterns : In mice, DPHA excretion increases with DPH dose (1–100 mg/kg), whereas p-HPPH excretion remains constant (~30%), indicating saturation of hydroxylation pathways at higher doses .

Pharmacological and Functional Comparisons

- Target Affinity: Network pharmacology studies identify DPHA as a binder to SIRT1 and TNF with binding energies of −8.9 kcal/mol, comparable to flavonoids like 3’-hydroxyflavanone .

- Enzyme Interactions : Unlike DPH, which inhibits sodium channels, DPHA lacks direct anticonvulsant activity. Its pharmacological relevance lies primarily in safety assessments of DPH formulations .

生物活性

Diphenylhydantoic acid (DPHA), also known as 5,5-Diphenylhydantoin, is a compound that has garnered attention for its biological activities, particularly in the context of its relationship with the anticonvulsant drug phenytoin. This article provides a comprehensive overview of the biological activity of DPHA, including its pharmacokinetics, mechanisms of action, and implications for therapeutic applications.

Overview

DPHA is primarily recognized as a metabolite of phenytoin, a widely used anticonvulsant medication. Its structural formula is , and it exhibits significant pharmacological properties that influence neuronal activity by modulating sodium channels.

Pharmacokinetics

The pharmacokinetic profile of DPHA reveals several key characteristics:

- Protein Binding : Approximately 90% of DPHA binds to plasma proteins, which affects its bioavailability and distribution within the body.

- Half-Life : The biological half-life of DPHA ranges from 7 to 42 hours, indicating variability in metabolism and clearance rates among individuals.

DPHA's mechanism primarily involves the inhibition of sodium channels in neuronal cells. This action stabilizes neuronal membranes and prevents excessive neuronal firing, which is crucial in managing seizure disorders. The compound's ability to delay electrical recovery contributes to its efficacy as an anticonvulsant agent.

Anticonvulsant Properties

Research indicates that DPHA shares similar pharmacological properties with phenytoin but exhibits lower embryotoxicity. In studies involving mice, DPHA did not induce significant teratogenic effects compared to phenytoin, suggesting a safer profile for certain populations . This finding is particularly relevant for pregnant individuals requiring anticonvulsant therapy.

Metabolism and Toxicity

DPHA undergoes metabolic conversion primarily into glucuronic acid conjugates. The major metabolite identified is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), with interspecies variations noted in metabolic pathways. For instance, humans predominantly excrete levorotatory p-HPPH, while dogs produce a mix of both levorotatory and dextrorotatory forms.

Case Studies and Research Findings

- Embryotoxicity Comparison :

- Probabilistic Safety Assessment :

Data Table: Comparison of Biological Activities

| Parameter | This compound (DPHA) | Phenytoin |

|---|---|---|

| Protein Binding | 90% | ~90% |

| Biological Half-Life | 7-42 hours | 24 hours |

| Teratogenicity | Low (no significant anomalies) | High (85% anomalies at high doses) |

| Major Metabolite | HPPH | HPPH |

| Sodium Channel Blocker | Yes | Yes |

Q & A

Q. What are the standard analytical methods for identifying and quantifying diphenylhydantoic acid in synthetic mixtures?

this compound is typically characterized using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, validated against reference standards (e.g., USP Phenytoin Related Compound B RS) . For quantification, calibration curves are constructed using purified samples, with method validation parameters (e.g., linearity, LOD/LOQ) reported in accordance with ICH guidelines. Spectroscopic techniques like FT-IR and NMR are essential for structural confirmation, with peaks corresponding to carbonyl (C=O) and aromatic protons critical for identification .

Q. How can researchers optimize synthetic protocols for this compound to ensure high purity?

Synthesis optimization involves monitoring reaction parameters such as pH (critical for cyclization), temperature, and solvent polarity. For example, alkaline conditions (pH >10) favor the formation of this compound over its sodium salt derivatives . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is recommended, with purity assessed via melting point analysis and HPLC-UV (>98% purity threshold) . Detailed protocols must include stoichiometric ratios, catalyst use, and reproducibility metrics .

Q. What are the key factors influencing the stability of this compound in aqueous solutions?

Stability studies should evaluate degradation kinetics under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma), temperature (25°C–40°C), and light exposure. Data collection via UV spectrophotometry at λmax = 210 nm, with degradation products identified using LC-MS/MS . Results are analyzed using first-order kinetics models, with half-life (t1/2) and activation energy (Ea) calculated to inform storage conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

Contradictions often arise from inconsistent measurement techniques (e.g., shake-flask vs. potentiometric methods). A systematic approach involves:

- Standardizing solvent systems (e.g., ethanol/water gradients).

- Using dynamic light scattering (DLS) to detect micelle formation in saturated solutions.

- Cross-validating results with computational models (e.g., Hansen solubility parameters). Discrepancies should be contextualized with raw data (e.g., temperature/pH logs) and statistical error margins .

Q. What experimental designs are suitable for studying this compound’s interaction with serum albumin?

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are gold-standard methods for binding affinity (Kd) and stoichiometry (n) analysis. Competitive binding assays using fluorescent probes (e.g., warfarin for Site I) can identify binding sites. Data interpretation requires correction for inner-filter effects and normalization to control samples. Results should be compared with molecular docking simulations (e.g., AutoDock Vina) to validate mechanistic hypotheses .

Q. How can researchers address inconsistencies in reported metabolic pathways of this compound in hepatic models?

Discrepancies may stem from interspecies variability (e.g., human vs. rat microsomes) or enzyme induction protocols. A robust workflow includes:

- LC-HRMS for metabolite profiling.

- CYP450 inhibition assays (e.g., using ketoconazole for CYP3A4).

- Integration of time-course data with Michaelis-Menten kinetics. Conflicting results should be reconciled by publishing raw chromatograms and statistical power analyses .

Methodological Guidance for Data Presentation

- Data Tables : Include processed data (e.g., mean ± SD, n=3) in the main text, with raw datasets in supplementary materials .

- Statistical Analysis : Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD). Report p-values and effect sizes .

- Reproducibility : Document equipment calibration (e.g., HPLC column batch numbers) and negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。